Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a chlorophenyl group, a morpholinoacetamido group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholinoacetamido Group: The morpholinoacetamido group can be attached through an amide coupling reaction between 2-morpholinoacetic acid and the thiophene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-bromophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate
- Ethyl 4-(4-fluorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate
- Ethyl 4-(4-methylphenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate
Uniqueness
Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the thiophene ring and the morpholinoacetamido group also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-2-26-19(24)17-15(13-3-5-14(20)6-4-13)12-27-18(17)21-16(23)11-22-7-9-25-10-8-22/h3-6,12H,2,7-11H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIMTONYJQDRNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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